PF-4455242 hydrochloride

Opioid receptor pharmacology Species selectivity Radioligand binding

Choose PF-4455242 HCl for experiments requiring transient, reversible KOR antagonism without prolonged receptor inactivation. Unlike long-acting antagonists (JDTic, nor-BNI) that require multi-week washout periods, PF-4455242 enables within-subject crossover designs and dose-response studies. Its 20-fold selectivity over MOR (hKOR Ki = 3 nM; MOR Ki = 64 nM) and validated translational PK-PD model support cross-species dose extrapolation. Note species differences: 7-fold higher affinity for human vs rodent KOR. Ideal for stress-induced behavior, addiction reinstatement, and alcohol withdrawal research.

Molecular Formula C21H29ClN2O2S
Molecular Weight 409.0 g/mol
CAS No. 1322001-35-3
Cat. No. B610034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4455242 hydrochloride
CAS1322001-35-3
SynonymsPF-4455242;  PF 4455242;  PF4455242.
Molecular FormulaC21H29ClN2O2S
Molecular Weight409.0 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl
InChIInChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H
InChIKeyWRNZYMZEVIVCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-4455242 Hydrochloride (CAS 1322001-35-3): Selective κ-Opioid Receptor Antagonist Procurement Guide


PF-4455242 hydrochloride is a synthetic small-molecule κ-opioid receptor (KOR) antagonist developed by Pfizer [1]. It demonstrates high-affinity binding to the human KOR (Ki = 3 nM) with approximately 20-fold selectivity over the μ-opioid receptor (MOR; Ki = 64 nM) and negligible affinity for the δ-opioid receptor (DOR; Ki > 4 μM) [2]. The compound is orally bioavailable and exhibits brain penetration in rats . PF-4455242 was advanced to Phase I clinical testing for bipolar disorder and depression before development discontinuation, and its pharmacology has been characterized across multiple preclinical models including stress-induced behavior, addiction reinstatement, and alcohol withdrawal [3].

Why PF-4455242 Hydrochloride Cannot Be Substituted with Generic KOR Antagonist Alternatives


KOR antagonists exhibit substantial heterogeneity in their pharmacological profiles, rendering generic substitution scientifically invalid. Key differentiators include binding affinity for human versus rodent orthologs, selectivity ratios across opioid receptor subtypes, brain penetrance, oral bioavailability, and critically, duration of action (short-acting reversible vs. long-acting inactivating) [1]. PF-4455242 is explicitly characterized as a short-acting, reversible KOR antagonist with a distinct species-selectivity profile (hKOR Ki = 3 nM; rKOR Ki = 21 nM) [2]. This contrasts sharply with long-acting, functionally irreversible antagonists such as JDTic and norbinaltorphimine (nor-BNI), which exhibit prolonged in vivo KOR blockade persisting for weeks after single administration [3]. The selection of an inappropriate KOR antagonist class fundamentally alters experimental outcomes in behavioral pharmacology and translational studies.

Quantitative Comparative Evidence: PF-4455242 Hydrochloride Differentiation Data


Species-Dependent KOR Affinity Profile: hKOR vs rKOR vs mKOR Comparative Analysis

PF-4455242 exhibits marked species-dependent binding affinity across human, rat, and mouse KOR orthologs, with a 7-fold higher affinity for human KOR compared to rodent receptors [1]. This species-selectivity profile is distinct from LY2456302 (CERC-501/aticaprant), which demonstrates high affinity for human KOR (Ki = 0.807 nM) with approximately 30-fold selectivity over MOR [2].

Opioid receptor pharmacology Species selectivity Radioligand binding

KOR vs MOR vs DOR Selectivity Ratios: Cross-Class Comparative Analysis

PF-44552442 demonstrates a selectivity profile defined by a 21-fold preference for KOR over MOR and >1,333-fold selectivity over DOR (Ki > 4,000 nM) [1]. This selectivity window is narrower than that of JDTic, which exhibits 9-fold MOR selectivity but >200-fold DOR selectivity in functional assays [2], and contrasts with LY2456302's reported 30-fold MOR selectivity and 190-fold DOR selectivity [3].

Receptor selectivity Off-target profiling Opioid receptor pharmacology

Duration of Action: Short-Acting Reversible Antagonism vs Long-Acting Inactivating Antagonists

PF-4455242 is explicitly classified as a short-acting, reversible KOR antagonist, contrasting with the long-acting, functionally irreversible antagonists JDTic and nor-BNI [1]. Whereas JDTic and nor-BNI produce KOR blockade persisting for weeks following a single administration due to JNK-mediated signaling disruption [2], PF-4455242 exhibits transient, competitive antagonism suitable for acute behavioral pharmacology studies and clinical dosing regimens requiring daily administration [3].

Pharmacokinetics Receptor occupancy Behavioral pharmacology Drug development

In Vivo Target Engagement: Quantitative PK-PD Modeling in Rats and Humans

A translational PK-PD model was developed and validated for PF-4455242 using spiradoline-induced prolactin elevation as a KOR-mediated biomarker [1]. The model estimated an in vivo Ki of 414 ng/mL in rats, which translated to a predicted human Ki of 44.4 ng/mL after accounting for species differences in unbound fraction and brain penetration; this prediction was validated against clinical data (observed human Ki = 39.2 ng/mL) [1]. Such quantitative PK-PD modeling data are not equivalently established for JDTic in human studies.

Pharmacokinetic-pharmacodynamic modeling Target engagement Translational pharmacology Biomarker validation

In Vivo Behavioral Efficacy in Stress and Addiction Models: Comparative Efficacy Profile

PF-44552442 has been evaluated across multiple stress-related behavioral paradigms with quantifiable outcomes [1]. In the mouse forced-swim test, PF-44552442 significantly decreased immobility time, demonstrating antidepressant-like efficacy [1]. In the mouse social defeat stress assay, PF-44552442 attenuated stress-induced behavioral effects [1]. In a rat alcohol withdrawal model, intra-dorsal PAG administration of PF-44552442 decreased defensive burying duration and immobility while increasing rearing frequency and latency to burying [2]. These findings parallel the efficacy profiles reported for LY2456302 and JDTic in stress and addiction models, though head-to-head comparisons are not available.

Behavioral pharmacology Antidepressant efficacy Stress response Addiction models

Optimal Research and Procurement Scenarios for PF-4455242 Hydrochloride


Acute Behavioral Pharmacology Studies Requiring Short-Acting, Reversible KOR Antagonism

For experiments requiring transient KOR blockade without prolonged receptor inactivation, PF-4455242 is a suitable choice. Its short-acting, reversible competitive antagonism [1] permits within-subject crossover designs and dose-response studies without multi-week washout periods required for long-acting antagonists such as JDTic or nor-BNI [2]. This is particularly relevant for behavioral paradigms including forced-swim test, social defeat stress, and conditioned place preference, where PF-4455242 has demonstrated quantifiable efficacy [3].

Translational Pharmacology Studies Leveraging Validated PK-PD Models

PF-4455242 is supported by a quantitative PK-PD model that enables prediction of human target engagement from rodent data [1]. The established translational framework—using spiradoline-induced prolactin as a KOR-mediated biomarker—provides a validated platform for cross-species dose extrapolation (rat in vivo Ki = 414 ng/mL; human in vivo Ki ≈ 39-44 ng/mL) [1]. This is particularly valuable for academic and industry researchers conducting translational neuroscience studies where quantitative understanding of receptor occupancy is required.

Studies Requiring Species-Specific KOR Affinity Considerations

Investigators designing experiments that will be extrapolated to human pharmacology should consider PF-4455242's species-selectivity profile [1]. The compound exhibits 7-fold higher affinity for human KOR (Ki = 3 nM) compared to rodent orthologs (rKOR Ki = 21 nM; mKOR Ki = 22 nM) [1]. This species difference must be accounted for in dose selection and interpretation of rodent behavioral efficacy. LY2456302 (hKOR Ki = 0.807 nM) [2] offers an alternative with different species-selectivity characteristics for comparative pharmacology studies.

Alcohol Withdrawal and Stress-Induced Behavioral Dysregulation Research

Recent evidence demonstrates that intra-dorsal PAG administration of PF-44552442 significantly modulates anxiety-like behaviors in alcohol-withdrawn rats, decreasing defensive burying duration and immobility while increasing exploratory rearing and stretch-attempt postures [1]. These findings support the use of PF-44552442 in preclinical research examining KOR-mediated hyperreactivity in periaqueductal gray matter during alcohol withdrawal and stress-induced behavioral dysregulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4455242 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.